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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of

Famotidine Impurity C, a known degradant of the histamine H2-receptor antagonist,

Famotidine. Understanding the pathways and kinetics of its formation is critical for ensuring the

quality, safety, and efficacy of Famotidine drug products. This document details the chemical

identity of Impurity C, its mechanism of formation, and relevant analytical methodologies.

Introduction to Famotidine and Its Impurities
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric

and duodenal ulcers.[1] Like all pharmaceutical products, Famotidine can degrade over time or

during the manufacturing process, leading to the formation of impurities. Regulatory bodies

such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have

established limits for these impurities to ensure patient safety.[1]

Famotidine Impurity C, also referred to as Famotidine Related Compound C in the USP, is a

significant degradation product that must be monitored and controlled in both the active

pharmaceutical ingredient (API) and finished drug products.[1][2]

Chemical Identity of Famotidine Impurity C
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Famotidine Impurity C is chemically identified as N-(aminosulfonyl)-3-[[[2-

[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.[1][2] Its hydrochloride salt is

also a common reference standard.[2][3]

Table 1: Chemical and Physical Properties of Famotidine Impurity C

Property Value Reference

IUPAC Name

3-[[2-

(diaminomethylideneamino)-1,

3-thiazol-4-yl]methylsulfanyl]-

N-sulfamoylpropanamide

[3]

CAS Number 76824-17-4 [2][3]

Molecular Formula C8H14N6O3S3 [2][3]

Molecular Weight 338.43 g/mol [3]

Mechanism of Formation of Famotidine Impurity C
Famotidine Impurity C is primarily formed through the hydrolysis of the propanimidamide

functional group of the Famotidine molecule. This degradation is particularly relevant under

acidic conditions.[4][5] The reaction involves the cleavage of the carbon-nitrogen double bond

in the imidamide moiety, leading to the formation of an amide.

The plausible mechanism for the acid-catalyzed hydrolysis of Famotidine to form Impurity C is

as follows:

Protonation of the Imidamide Nitrogen: In an acidic environment, the nitrogen atom of the

imidamide group is protonated, making the carbon atom more electrophilic.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the

electrophilic carbon atom.

Proton Transfer and Elimination of Ammonia: A series of proton transfers occurs, leading to

the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an
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ammonia molecule and forming the corresponding propanamide derivative, which is

Famotidine Impurity C.
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Caption: Proposed reaction pathway for the formation of Famotidine Impurity C via acid-

catalyzed hydrolysis.

Experimental Protocols for the Analysis of
Famotidine Impurity C
The quantification and control of Famotidine Impurity C are typically achieved using Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7]

RP-HPLC Method for the Determination of Famotidine
and its Impurities
This section outlines a typical experimental protocol for the analysis of Famotidine and its

related impurities, including Impurity C.

Table 2: Example RP-HPLC Method Parameters
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Parameter Condition

Column Supelcosil LC18 (or equivalent C18 column)

Mobile Phase

Isocratic mixture of Acetonitrile and 0.1 M

Dihydrogen Phosphate Buffer (containing 0.2%

Triethylamine, pH 3.0) in a ratio of 13:87 (v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 265 nm

Column Temperature Ambient

Injection Volume 20 µL

This is an exemplary method, and specific parameters may need to be optimized based on the

instrumentation and specific sample matrix.[1]

Sample Preparation
Standard Solution: A standard solution is prepared by dissolving a known quantity of

Famotidine Impurity C reference standard in the mobile phase to achieve a desired

concentration (e.g., 1-80 µg/mL).[1]

Sample Solution: For the analysis of a drug product, a representative sample (e.g., ground

tablets) is accurately weighed and dissolved in the mobile phase. The solution is typically

sonicated and filtered before injection to remove any undissolved excipients.[6]

A Note on a Benzaldehyde-Related Impurity
It is important for researchers to be aware of another potential impurity that has been identified,

particularly in oral formulations of Famotidine that contain flavorings. This impurity is formed

through the reaction of Famotidine with benzaldehyde, a component of some flavorings.[8] The

reaction results in the formation of a famotidine sulfinyl imine.[8] While this is not the officially

designated "Impurity C" in the major pharmacopoeias, its presence can impact the purity profile

of the final drug product.
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Caption: Formation of a famotidine sulfinyl imine from the reaction of Famotidine with

benzaldehyde.

Conclusion
The formation of Famotidine Impurity C is a critical quality attribute to consider during the

development, manufacturing, and storage of Famotidine-containing products. A thorough

understanding of its formation through acid-catalyzed hydrolysis allows for the implementation

of appropriate control strategies. Robust analytical methods, such as the RP-HPLC method

detailed in this guide, are essential for the accurate monitoring and quantification of this

impurity, ensuring that the final drug product meets the required quality and safety standards.

Furthermore, an awareness of potential interactions with excipients, such as the reaction with

benzaldehyde, is crucial for comprehensive impurity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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